molecular formula C5H4ClIN2 B12455559 5-Chloro-6-iodopyridin-3-amine

5-Chloro-6-iodopyridin-3-amine

Cat. No.: B12455559
M. Wt: 254.45 g/mol
InChI Key: GCHWXUHNUNCTFJ-UHFFFAOYSA-N
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Description

5-Chloro-6-iodopyridin-3-amine is a heterocyclic organic compound that belongs to the class of aminopyridines It is characterized by the presence of chlorine and iodine substituents on the pyridine ring, which significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-iodopyridin-3-amine typically involves halogenation reactions starting from pyridine derivatives. One common method includes the initial bromination of 2-aminopyridine to form 5-bromo-2-aminopyridine, followed by iodination using potassium iodate and iodine in the presence of sulfuric acid, acetic acid, and water . The final step involves the substitution of bromine with chlorine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-iodopyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the pyridine ring.

Scientific Research Applications

5-Chloro-6-iodopyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-iodopyridin-3-amine is primarily related to its ability to interact with specific molecular targets and pathways. The presence of halogen atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by forming reactive intermediates that can modify biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-iodopyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. The combination of chlorine and iodine atoms provides a versatile platform for further functionalization and exploration in various research fields.

Properties

Molecular Formula

C5H4ClIN2

Molecular Weight

254.45 g/mol

IUPAC Name

5-chloro-6-iodopyridin-3-amine

InChI

InChI=1S/C5H4ClIN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2

InChI Key

GCHWXUHNUNCTFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)I)N

Origin of Product

United States

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